

BMS-502: Application Notes and Protocols for Adoptive T-Cell Therapy Research

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Compound of Interest

Compound Name: BMS-502
Cat. No.: B10855975

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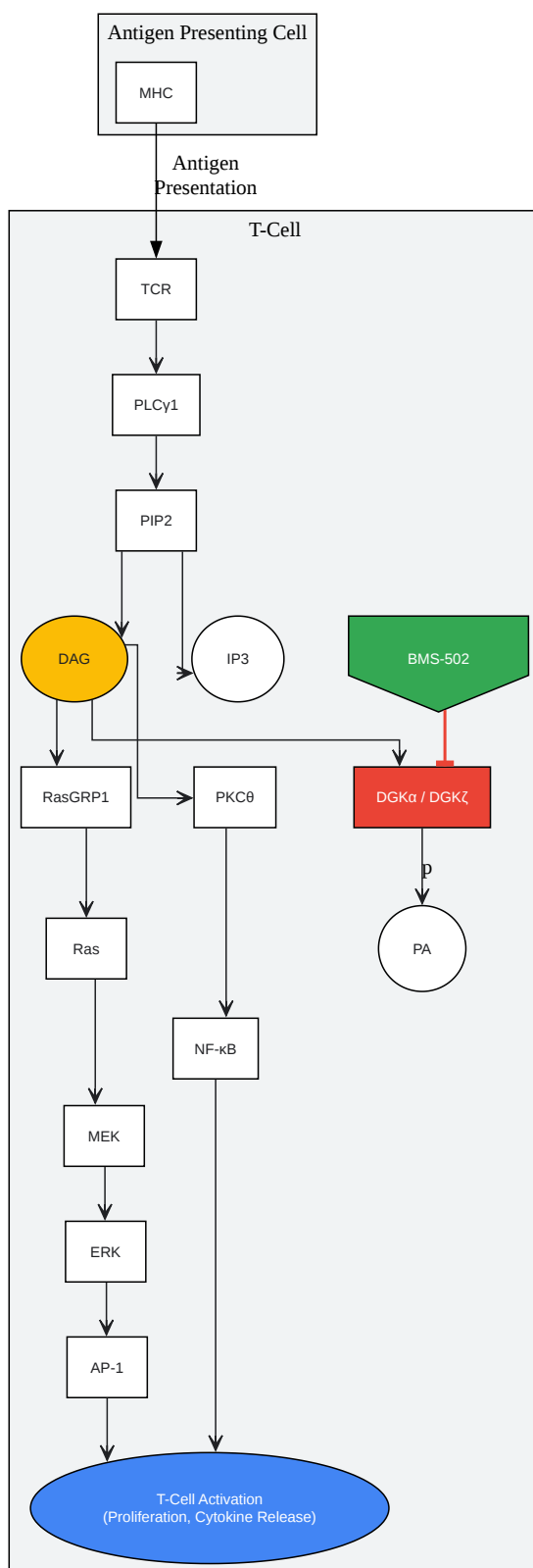
Introduction

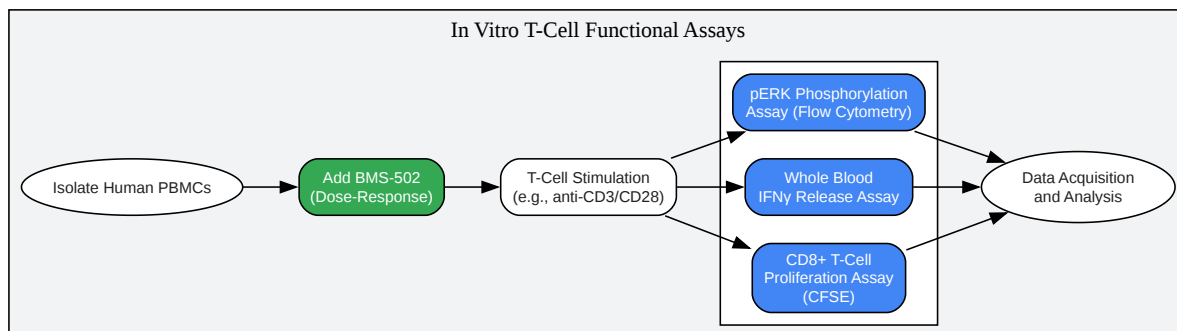
BMS-502 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of diacylglycerol kinase alpha (DGK α) and diacylglycerol kinase zeta (DGK ζ).^[1] These enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGK α and DGK ζ , **BMS-502** enhances T-cell activation, proliferation, and effector functions, making it a promising candidate for investigation in adoptive T-cell therapy, including Chimeric Antigen Receptor (CAR) T-cell therapy. These application notes provide a summary of the preclinical data for **BMS-502** and detailed protocols for its use in T-cell therapy research.

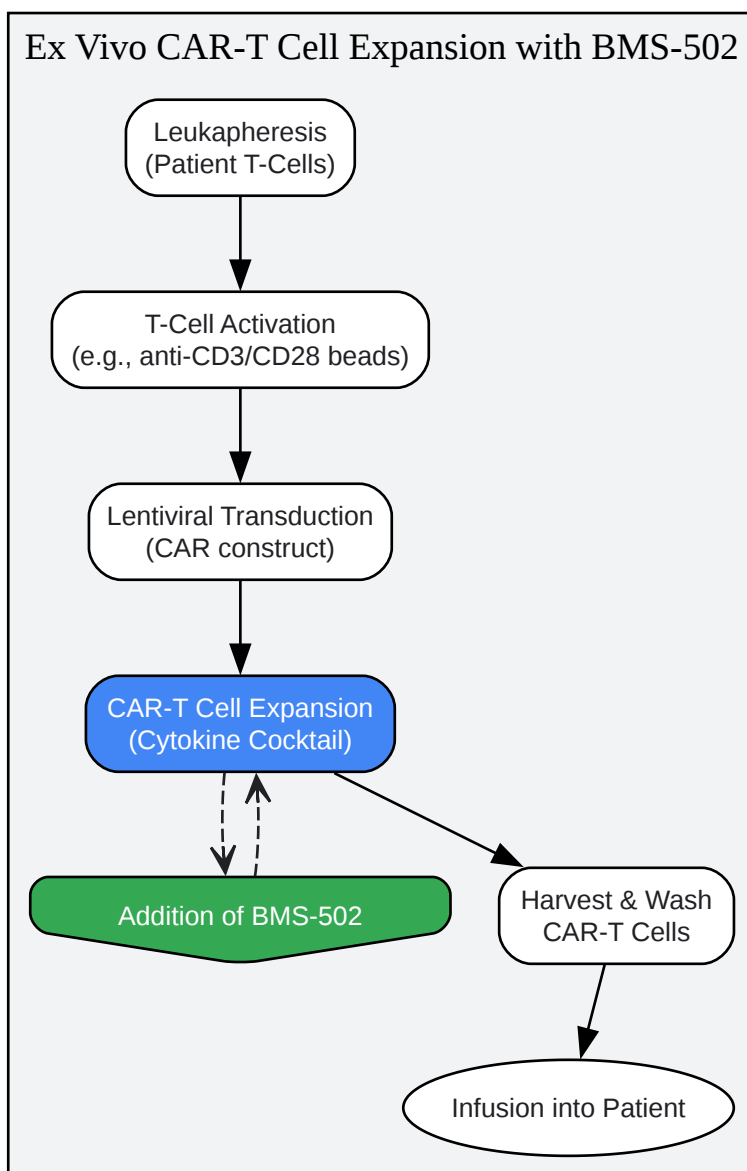
Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-gamma 1 (PLC γ 1). PLC γ 1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates several key downstream signaling molecules at the cell membrane, including Protein Kinase C theta (PKC θ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which subsequently activates the Ras-MEK-ERK (MAPK) pathway. This signaling cascade is crucial for T-cell activation, cytokine production, and proliferation.

DGK α and DGK ζ act as a crucial intracellular checkpoint by phosphorylating DAG to phosphatidic acid (PA), thus terminating DAG-mediated signaling. **BMS-502**, by inhibiting DGK α and DGK ζ , prevents the conversion of DAG to PA. This leads to sustained and amplified DAG signaling, resulting in enhanced and prolonged activation of downstream pathways like MAPK/ERK, ultimately boosting T-cell effector functions.[2][3]







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